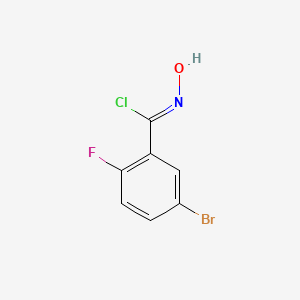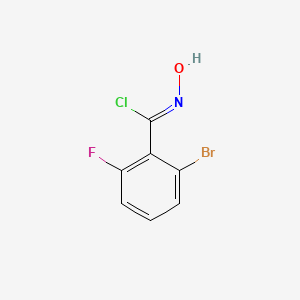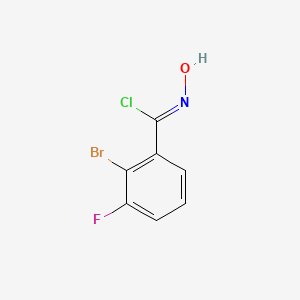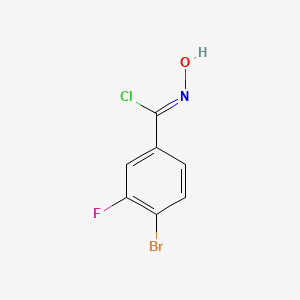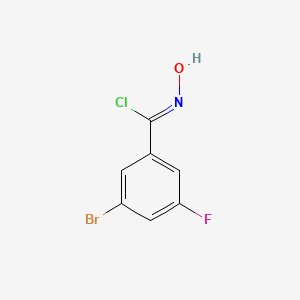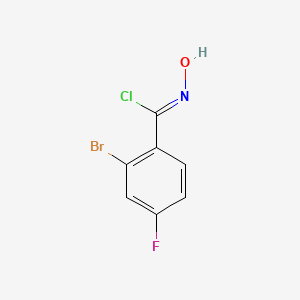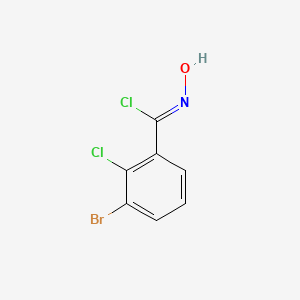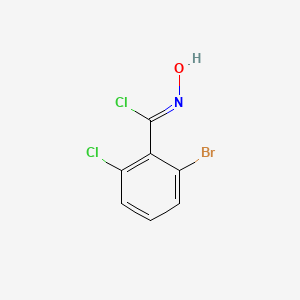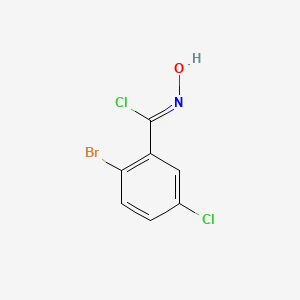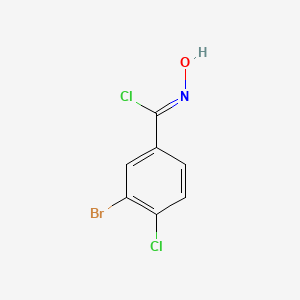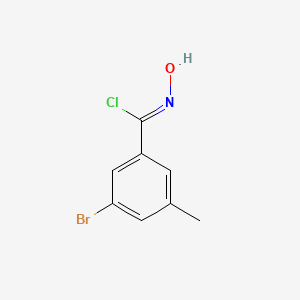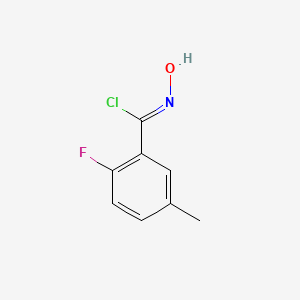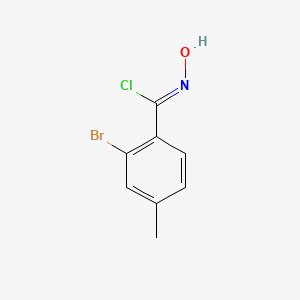
(E)-2-Bromo-N-hydroxy-4-methylbenzimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Bromo-N-hydroxy-4-methylbenzimidoyl chloride: is an organic compound that belongs to the class of aromatic carboximidoyl chlorides This compound is characterized by the presence of a bromine atom, a hydroxy group, and a methyl group attached to a benzene ring, along with a carboximidoyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Bromo-N-hydroxy-4-methylbenzimidoyl chloride typically involves the following steps:
Formation of Carboximidoyl Chloride: The carboximidoyl chloride functional group can be introduced by reacting the brominated benzene derivative with a suitable reagent such as oxalyl chloride (COCl)2 in the presence of a base like pyridine.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents like hydroxylamine (NH2OH) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or distillation to obtain the desired compound in high purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to a hydrogen atom under appropriate conditions.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxidized or reduced forms of the compound.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its unique functional groups.
- Investigated for its biological activity and interactions with biomolecules.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for chemical processes.
作用机制
The mechanism of action of (E)-2-Bromo-N-hydroxy-4-methylbenzimidoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with target molecules through its reactive functional groups, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
(1Z)-2-chloro-N-hydroxy-4-methylbenzenecarboximidoyl chloride: Similar structure but with a chlorine atom instead of bromine.
(1Z)-2-bromo-N-hydroxy-4-ethylbenzenecarboximidoyl chloride: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness:
- The presence of a bromine atom provides unique reactivity compared to chlorine-substituted analogs.
- The combination of hydroxy and carboximidoyl chloride functional groups offers diverse chemical reactivity and potential applications.
属性
IUPAC Name |
(1Z)-2-bromo-N-hydroxy-4-methylbenzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-5-2-3-6(7(9)4-5)8(10)11-12/h2-4,12H,1H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLWWUSCMOEHQM-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=NO)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C(=N/O)/Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
